molecular formula C7H9ClN4O2 B12358406 8-Chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione

8-Chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12358406
M. Wt: 216.62 g/mol
InChI Key: VCXFZMPLOOISIQ-UHFFFAOYSA-N
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Description

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H9ClN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of the corresponding purine derivative. One common method involves the reaction of 3,7-dimethylxanthine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the 8-position .

Industrial Production Methods

In an industrial setting, the production of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 8-amino-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and 8-thio-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

    Oxidation Reactions: Products include 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-5-oxide.

    Reduction Reactions: Products include 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-5,6-dihydro.

Scientific Research Applications

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The compound also interacts with adenosine receptors, which play a role in its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions

Properties

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

8-chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C7H9ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14)

InChI Key

VCXFZMPLOOISIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N=C1Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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